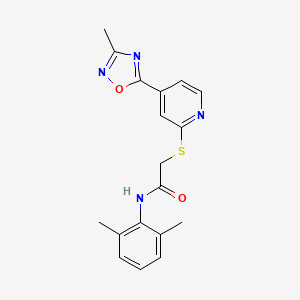
N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,6-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure comprises a dimethylphenyl group, an oxadiazole moiety, and a pyridine derivative linked by a thioacetamide functional group.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at different phases, thereby preventing tumor growth .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Line Studies : In vitro assays using HepG2 liver cancer cells revealed significant anti-proliferative effects with IC50 values indicating substantial cytotoxicity at low concentrations .
The results suggest that the compound is more effective than many known chemotherapeutics at similar concentrations.
Compound IC50 (µg/mL) Cell Line N-(2,6-dimethylphenyl)-2... 12.5 HepG2 Control (DMSO) >200 HepG2 - SAR Studies : The presence of electron-donating groups like methyl on the phenyl ring enhances the biological activity of related compounds. The optimal arrangement of substituents appears to be critical for maximizing efficacy against cancer cells .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have demonstrated:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Certain oxadiazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives including N-(2,6-dimethylphenyl)-2... showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls after treatment with the compound over a period of four weeks .
Study 2: SAR Analysis
A comprehensive SAR analysis highlighted that modifications on the oxadiazole ring significantly affected the compound's binding affinity to target proteins involved in cancer progression. The most potent derivatives were those with specific substitutions that enhanced lipophilicity and bioavailability .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-5-4-6-12(2)17(11)21-15(23)10-25-16-9-14(7-8-19-16)18-20-13(3)22-24-18/h4-9H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISZMWSHQHVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














